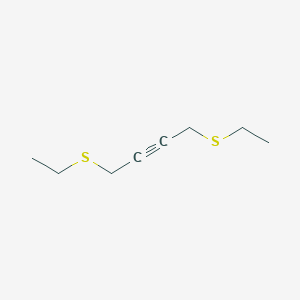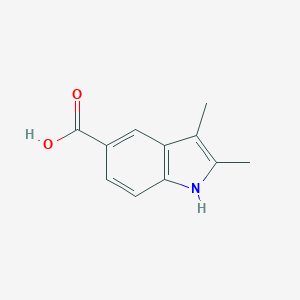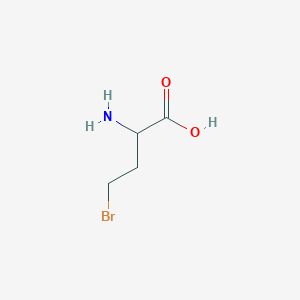
Gallium boride (GaB12)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium boride (GaB12) is a compound that has been gaining attention in the scientific research community due to its unique properties. It is a hard and brittle material that has a high melting point and is resistant to oxidation. GaB12 has been studied for its potential applications in a variety of fields, including biomedical engineering, materials science, and energy storage.
Mécanisme D'action
The mechanism of action of Gallium boride (GaB12) is not well understood. However, it is believed that its unique properties, such as its high hardness and resistance to oxidation, contribute to its potential applications in various fields.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Gallium boride (GaB12). However, it has been shown to be biocompatible and wear-resistant, making it a potential candidate for use in medical implants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Gallium boride (GaB12) is its high melting point and thermal stability, which make it suitable for use in high-temperature experiments. However, its brittleness and hardness can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on Gallium boride (GaB12). One area of interest is its potential use in energy storage, particularly in lithium-ion batteries. Additionally, further research is needed to understand the mechanism of action of Gallium boride (GaB12) and its potential applications in biomedical engineering and materials science.
Méthodes De Synthèse
There are several methods for synthesizing Gallium boride (GaB12), including solid-state reactions, chemical vapor deposition, and spark plasma sintering. The most common method is solid-state reaction, which involves mixing gallium and boron powders and heating them at high temperatures in a controlled environment.
Applications De Recherche Scientifique
Gallium boride (GaB12) has been studied for its potential applications in a variety of fields. In biomedical engineering, it has been investigated for its use as a coating material for medical implants due to its biocompatibility and wear resistance. In materials science, it has been studied for its potential use in high-temperature applications due to its high melting point and thermal stability. In energy storage, it has been investigated for its potential use in lithium-ion batteries due to its high theoretical capacity.
Propriétés
Numéro CAS |
12230-30-7 |
|---|---|
Nom du produit |
Gallium boride (GaB12) |
Formule moléculaire |
B12Ga |
Poids moléculaire |
199.5 g/mol |
InChI |
InChI=1S/12B.Ga |
Clé InChI |
MTZKVAKJTSEOMV-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Ga] |
SMILES canonique |
[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Ga] |
Autres numéros CAS |
12230-30-7 |
Synonymes |
gallium dodecaboride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



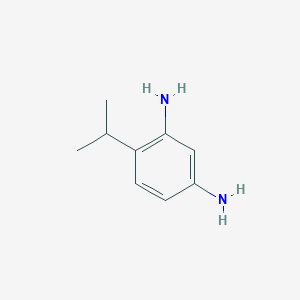
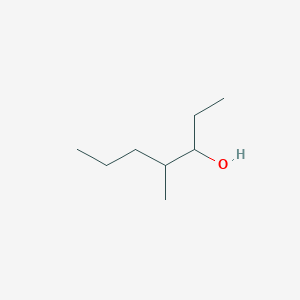
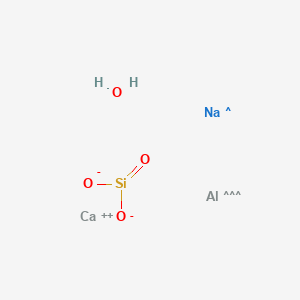
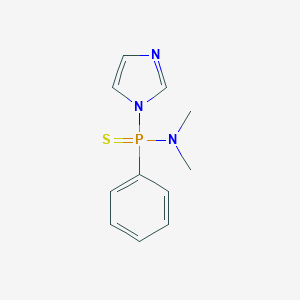


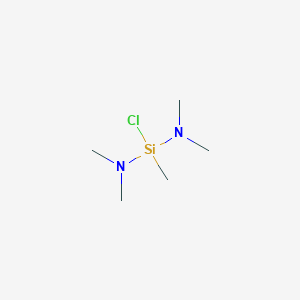

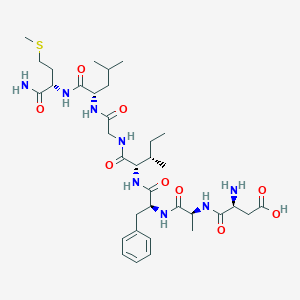
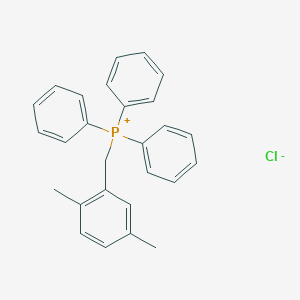
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
